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Serine Hydrolase Inhibitor-2

Cat. No.: B12054051
M. Wt: 320.39 g/mol
InChI Key: HVPVEUGPZNUXSL-UHFFFAOYSA-N
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Description

Significance of the Serine Hydrolase Enzyme Family in Biological Systems

The serine hydrolases (SHs) represent one of the largest and most diverse classes of enzymes found in virtually all forms of life, from prokaryotes to eukaryotes. nih.govnih.gov In mammals, they constitute approximately 1% of all proteins, highlighting their evolutionary success and functional importance. nih.govwikipedia.org These enzymes are characterized by a uniquely reactive serine residue within their active site, which acts as a nucleophile to catalyze the hydrolysis of a wide array of substrates. wikipedia.orgletstalkacademy.com

Serine hydrolases are integral to a vast number of physiological processes essential for life. nih.govacs.org Their functions are remarkably diverse and include:

Digestion: Enzymes like trypsin and chymotrypsin (B1334515) are classic examples of serine proteases that break down dietary proteins in the digestive system. nih.govnih.gov

Metabolism: A large subgroup known as metabolic serine hydrolases regulates the levels of bioactive lipids and other small molecules. nih.govacs.org For instance, intracellular lipases such as monoacylglycerol lipase (B570770) (MGLL) and hormone-sensitive lipase (LIPE) hydrolyze triglycerides and cholesteryl esters, releasing fatty acids that serve as a crucial energy source. nih.govacs.org

Nervous System Signaling: These enzymes play critical roles in neurotransmission. nih.govnih.gov Acetylcholinesterase, for example, terminates nerve impulses by hydrolyzing the neurotransmitter acetylcholine. wikipedia.org Fatty acid amide hydrolase (FAAH) degrades endocannabinoid signaling lipids. wikipedia.org

Blood Clotting: The coagulation cascade is a well-known process heavily reliant on a series of serine proteases that activate one another in a precise sequence to form a blood clot. nih.govpnas.org

Inflammation and Immunity: Serine hydrolases are involved in inflammatory responses and immune cell function. nih.govnih.govfrontiersin.org For example, they participate in T-lymphocyte-mediated cytotoxicity. pnas.org

Given their central role in normal physiology, it is not surprising that dysfunction in serine hydrolase activity is linked to a wide range of diseases. nih.govpnas.org Their involvement in pathophysiology includes:

Cancer: Altered activity of certain serine hydrolases is associated with cancer progression. nih.govnih.gov For instance, monoacylglycerol lipase (MGLL) is highly expressed in aggressive cancer cells, where it regulates fatty acid signaling pathways that promote tumor growth. nih.gov

Neurodegenerative Diseases: Dysregulation of serine hydrolases is implicated in conditions like Alzheimer's disease. nih.govresearchgate.net

Metabolic Disorders: Their role in lipid and glucose metabolism makes them relevant to diseases such as diabetes and obesity. nih.gov

Infectious Diseases: Serine hydrolases are also critical for the life cycle, virulence, and drug resistance of pathogens like bacteria and viruses. nih.govfrontiersin.org

The serine hydrolase superfamily is broadly divided into two main categories: serine proteases and metabolic serine hydrolases. thermofisher.compnas.org This classification is based on function, substrate preference, and structural differences. thermofisher.com

Proteases and Peptidases: These enzymes, such as trypsin, chymotrypsin, and elastase, cleave peptide bonds in proteins and peptides. nih.govwikipedia.orgthermofisher.com They are fundamental to protein catabolism, signaling, and digestion. nih.gov

Lipases: Lipases act on ester bonds in lipids. This group includes intracellular lipases like monoacylglycerol lipase (MGLL) and adipose triglyceride lipase (PNPLA2), as well as extracellular lipases such as pancreatic and hepatic lipase. wikipedia.org

Esterases: This is a broad category of enzymes that hydrolyze ester bonds in various small molecules. nih.govnih.gov A key example is acetylcholinesterase, which breaks down the neurotransmitter acetylcholine. wikipedia.org

Amidases: These enzymes, including fatty acid amide hydrolase (FAAH), cleave amide bonds in a range of substrates, notably lipid signaling molecules. nih.govwikipedia.org

Thioesterases: This subclass, which includes fatty acid synthase, hydrolyzes thioester bonds, often found in metabolites like acyl-CoAs. wikipedia.org

The Catalytic Mechanism of Serine Hydrolases

The catalytic activity of all serine hydrolases relies on a shared chemical mechanism centered around a highly reactive serine residue in the active site. wikipedia.orgletstalkacademy.com

The enhanced reactivity of the active site serine is a result of its inclusion in a "catalytic triad (B1167595)," a spatially conserved arrangement of three amino acid residues: serine (Ser), histidine (His), and an acidic residue, typically aspartate (Asp) or glutamate (B1630785) (Glu). wikipedia.orgnih.govnih.gov

The serine residue acts as the nucleophile, using its hydroxyl group to attack the substrate. letstalkacademy.comnih.gov

The histidine residue functions as a general base, accepting a proton from the serine's hydroxyl group, thereby increasing its nucleophilicity. nih.govnih.gov

The aspartate (or glutamate) residue orients the histidine and stabilizes the positive charge that develops on the histidine's imidazole (B134444) ring during the reaction. nih.govnih.gov

This triad works in concert to activate the serine, making it a potent nucleophile capable of attacking the otherwise stable carbonyl carbon of an ester or amide bond. nih.govnih.gov

The catalytic cycle of a serine hydrolase proceeds through a two-step "ping-pong" mechanism involving a covalent intermediate. nih.govnih.gov

Acylation: The activated serine nucleophile attacks the carbonyl carbon of the substrate, forming a tetrahedral intermediate. nih.govnih.gov This unstable intermediate is stabilized by hydrogen bonds from the "oxyanion hole," a structural feature of the active site. nih.govnih.gov The intermediate then collapses, breaking the substrate's bond (e.g., an ester or amide bond) and releasing the first product. This results in the formation of a covalent acyl-enzyme intermediate , where the acyl portion of the substrate is attached to the serine residue. nih.govwikipedia.orgnih.gov

Deacylation: A water molecule enters the active site. The catalytic histidine now acts as a general base to activate the water molecule, which in turn attacks the carbonyl carbon of the acyl-enzyme intermediate. nih.govbiorxiv.org This forms a second tetrahedral intermediate, which subsequently collapses, releasing the second product (the acyl group) and regenerating the free enzyme. nih.govbiorxiv.orgcbirt.net The enzyme is now ready to begin another catalytic cycle. nih.gov

This mechanism of forming and hydrolyzing a covalent acyl-enzyme intermediate is a defining feature of the entire serine hydrolase superfamily. nih.govnih.gov

Rationale for Serine Hydrolase Inhibitor Research

The study of serine hydrolase inhibitors is driven by the need to understand the specific functions of the numerous enzymes within this class and to develop new therapeutic agents. researchgate.netnih.gov Despite their importance, a significant portion of the more than 200 human serine hydrolases remain poorly characterized, with their physiological substrates and roles largely unknown. researchgate.netresearchgate.net This knowledge gap hinders the ability to validate these enzymes as drug targets.

A primary obstacle in the study of serine hydrolases is the difficulty in assigning specific biological functions to each of the over 200 members in the human proteome. researchgate.netresearchgate.net Many of these enzymes were identified through genomic sequencing, and their physiological substrates and pathways remain elusive. nih.gov Traditional biochemical methods often fall short in complex biological systems where multiple hydrolases may be active. Furthermore, the lack of selective inhibitors for the vast majority of these enzymes makes it challenging to dissect their individual contributions to cellular processes. researchgate.netnih.gov This is compounded by the fact that the expression level of a hydrolase does not always correlate with its activity, which can be regulated by post-translational modifications. pnas.org

To overcome the challenges in functional characterization, researchers have turned to chemical probes, particularly activity-based probes (ABPs). researchgate.netnih.gov ABPs are reactive small molecules that covalently bind to the active site of enzymes, providing a direct readout of their catalytic activity. stanford.edunih.gov These tools have been instrumental in profiling the activity of serine hydrolases in complex biological samples, helping to identify their roles in health and disease. researchgate.netnih.gov By using broad-spectrum probes, researchers can survey the activity of many serine hydrolases simultaneously and then use competitive profiling with more selective inhibitors to pinpoint the function of individual enzymes. stanford.edunih.gov This approach has proven invaluable for discovering novel enzyme functions and for the development of potent and selective inhibitors. researchgate.netnih.gov

Overview of Serine Hydrolase Inhibitor-2 in the Context of Academic Research

This compound (SHI-2) is a compound utilized in academic research as a fragment for developing more complex and specific inhibitors of serine hydrolases. scientificlabs.co.uksigmaaldrich.comsigmaaldrich.comchemdad.com Its utility lies in its fundamental structure, which can be chemically modified to target specific enzymes within the large serine hydrolase family. sigmaaldrich.comsigmaaldrich.com

SHI-2 is chemically identified as tert-Butyl 4-(pyridin-2-ylcarbamoyl)-1,4-diazepane-1-carboxylate. sigmaaldrich.combldpharm.com It is registered under the CAS number 1622426-09-8. sigmaaldrich.comsigmaaldrich.comnavimro.com

SHI-2 serves as a small molecule fragment, a basic chemical scaffold, that can be elaborated upon to create more potent and selective inhibitors. scientificlabs.co.uksigmaaldrich.comsigmaaldrich.comchemdad.com The concept of fragment-based drug discovery involves screening small, low-affinity compounds that bind to the target enzyme. acs.org These initial "hits," like SHI-2, can then be optimized through chemical synthesis to enhance their binding affinity and selectivity. This strategy has been successfully applied to serine hydrolases, with libraries of such fragments being used to identify starting points for inhibitor development. acs.org The amenability of these fragments to modification allows for the systematic exploration of the chemical space around the enzyme's active site, leading to the design of novel and highly specific inhibitors. sigmaaldrich.comsigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H24N4O3 B12054051 Serine Hydrolase Inhibitor-2

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H24N4O3

Molecular Weight

320.39 g/mol

IUPAC Name

tert-butyl 4-(pyridin-2-ylcarbamoyl)-1,4-diazepane-1-carboxylate

InChI

InChI=1S/C16H24N4O3/c1-16(2,3)23-15(22)20-10-6-9-19(11-12-20)14(21)18-13-7-4-5-8-17-13/h4-5,7-8H,6,9-12H2,1-3H3,(H,17,18,21)

InChI Key

HVPVEUGPZNUXSL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCN(CC1)C(=O)NC2=CC=CC=N2

Origin of Product

United States

Chemical Synthesis Methodologies for Serine Hydrolase Inhibitor 2 and Analogues

General Synthetic Strategies for Serine Hydrolase Inhibitors

The synthesis of serine hydrolase inhibitors, including compounds structurally related to Serine Hydrolase Inhibitor-2, is typically centered around the coupling of a recognition element with a reactive electrophilic group, often called a "warhead." This warhead is designed to form a stable, covalent bond with the active site serine residue of the target hydrolase. General synthetic strategies often accommodate a modular design, allowing for the variation of different structural components to fine-tune the inhibitor's properties.

Commonly employed inhibitor scaffolds include carbamates, organophosphonates, and sulfonyl fluorides. The synthesis of these molecules generally involves a convergent approach where the scaffold, which provides the framework for target recognition, is prepared separately from the electrophilic trap. For instance, the synthesis of a carbamate-based inhibitor often begins with an alcohol or amine precursor that forms the core of the recognition scaffold. This precursor is then reacted with an activated carbonyl source, such as a chloroformate or an isocyanate, which introduces the carbamate (B1207046) moiety. This is followed by the installation of the electrophilic leaving group.

Another widely used class of serine hydrolase inhibitors is based on the fluorophosphonate (FP) scaffold. These are often used in activity-based protein profiling (ABPP) to broadly survey the activity of the serine hydrolase superfamily. The synthesis of FP probes involves the preparation of an alkyl or aryl phosphonic dichloride, which is then reacted with a linker molecule containing a reporter tag (like biotin (B1667282) or a fluorophore) and a reactive group to attach to the recognition element.

A key consideration in these general strategies is the ability to create chemical libraries for screening purposes. Therefore, synthetic routes are often designed to be robust and high-yielding, and to tolerate a wide range of functional groups on the recognition element. This modularity allows chemists to systematically alter the inhibitor's structure to explore structure-activity relationships (SAR).

Application of Solid-Phase Synthesis Techniques

Solid-phase synthesis has emerged as a powerful technique for the rapid generation of large libraries of serine hydrolase inhibitors, facilitating the discovery of potent and selective compounds. This methodology involves attaching a synthetic intermediate to an insoluble polymer resin, allowing for the use of excess reagents to drive reactions to completion. Unreacted reagents and byproducts are then simply washed away, streamlining the purification process.

One common solid-phase strategy for synthesizing carbamate-based inhibitors involves anchoring an amino acid or a similar building block to the resin via its carboxylic acid. The free amine can then be elaborated into the desired recognition scaffold. The carbamate warhead is typically introduced in one of the final steps before cleavage from the solid support. For example, the resin-bound amine can be reacted with triphosgene (B27547) to form an isocyanate, which is then capped with a leaving group.

This approach offers several advantages for inhibitor development:

High Throughput: Large numbers of distinct inhibitor analogues can be synthesized in parallel using automated or semi-automated systems.

Purification Efficiency: The wash-based purification steps significantly reduce the time and effort required compared to traditional solution-phase chromatography.

Combinatorial Potential: By using a "split-and-pool" strategy, vast combinatorial libraries can be generated to explore a wide chemical space.

Solid-phase techniques have been successfully used to create libraries of inhibitors targeting specific serine hydrolases, leading to the identification of compounds with high affinity and selectivity.

Utilization of "Click Chemistry" in Inhibitor Development

"Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has become an indispensable tool in the development of serine hydrolase inhibitors. This reaction is highly efficient, specific, and biocompatible, making it ideal for the synthesis and modification of complex biomolecules.

In the context of inhibitor development, click chemistry is often used for the late-stage functionalization of an inhibitor scaffold. A common strategy involves synthesizing an inhibitor that contains either an azide (B81097) or a terminal alkyne group. This functional handle can then be "clicked" with a wide variety of reporter tags, such as fluorophores (e.g., rhodamine, BODIPY) or affinity labels (e.g., biotin). This modular approach allows a single core inhibitor to be adapted for various applications, from in-gel fluorescence scanning to mass spectrometry-based proteomics.

For example, an alkyne-functionalized serine hydrolase inhibitor can be synthesized and introduced into a biological system. After the inhibitor has labeled its target enzymes, a fluorescent azide can be added in the presence of a copper catalyst to visualize the labeled proteins. This strategy, a key component of ABPP, has been instrumental in identifying the targets of various inhibitors and in profiling the activity of entire enzyme families. The high reliability and orthogonality of the click reaction ensure that the reporter tag is attached only to the inhibitor, providing a clean and specific signal.

Rational Optimization of Electrophilic Leaving Groups for Enhanced Potency and Selectivity

The electrophilic leaving group, or "warhead," is a critical determinant of a serine hydrolase inhibitor's potency and selectivity. This group must be sufficiently reactive to form a covalent bond with the active site serine but not so reactive that it indiscriminately labels other proteins or is hydrolyzed in the aqueous environment of the cell. Rational optimization of this group is therefore a key aspect of inhibitor design.

The reactivity of the warhead can be fine-tuned by modifying its electronic properties. For carbamate inhibitors, for instance, the nature of the leaving group (the phenoxy group in many cases) can be altered. Electron-withdrawing substituents on the phenyl ring will increase the electrophilicity of the carbonyl carbon, making the inhibitor more reactive. However, excessive reactivity can lead to off-target effects and instability. Therefore, a balance must be struck.

The table below illustrates how different electrophilic groups can be tuned.

Electrophilic GroupCommon Leaving GroupsMethod of Tuning ReactivityImpact on Potency
Carbamate Substituted Phenols, HeterocyclesAltering electronic substituents on the leaving groupElectron-withdrawing groups generally increase potency.
Phosphonate (B1237965) Fluorine, CyanoModification of the P-O or P-C bond electronicsFluorophosphonates are highly reactive broad-spectrum inhibitors.
Sulfonyl Fluoride (B91410) FluorideGenerally high reactivity; tuning is less commonProvides high potency but often lower selectivity.

Through careful selection and optimization of the electrophilic warhead, it is possible to develop inhibitors that are both potent and highly selective for their intended target.

Strategies for Tuning Inhibitor Selectivity through Chemical Modification

While the electrophilic warhead is crucial for covalent modification, the selectivity of a serine hydrolase inhibitor is primarily determined by the non-covalent interactions between the inhibitor's scaffold and the enzyme's active site. The active sites of serine hydrolases can vary considerably in size, shape, and electrostatic potential, providing opportunities to achieve selectivity through rational chemical modification of the inhibitor's recognition element.

One common strategy is to exploit differences in the substrate-binding pockets of related enzymes. By systematically modifying the side chains and backbone of the inhibitor scaffold, it is possible to introduce functionalities that form favorable interactions (e.g., hydrogen bonds, van der Waals contacts, hydrophobic interactions) with the target enzyme while clashing with the active sites of off-target enzymes.

For example, if the target enzyme has a large, hydrophobic binding pocket, extending the inhibitor's scaffold with bulky, lipophilic groups can enhance both potency and selectivity. Conversely, if the active site contains specific hydrogen bond donors or acceptors, incorporating complementary functionalities into the inhibitor can lead to a significant increase in selective binding.

Combinatorial approaches, including the solid-phase synthesis methods discussed earlier, are often employed to explore a wide range of chemical modifications. By screening these libraries against a panel of serine hydrolases, researchers can identify "selectivity hotspots" on the inhibitor scaffold—positions where chemical modifications have the most significant impact on the selectivity profile. This iterative process of synthesis, screening, and SAR analysis allows for the fine-tuning of an inhibitor's selectivity for its intended target, minimizing off-target effects and enhancing its utility as a chemical probe or therapeutic candidate.

Mechanism of Action and Enzyme Kinetics of Serine Hydrolase Inhibitor 2

Enzyme Kinetic Characterization of Inhibition

Kinetic Parameters (e.g., kcat, Km, kcat/Km) in Inhibitor Studies

Research Findings and Kinetic Data

The efficiency of an enzyme's catalysis is best described by the specificity constant, k_cat/K_m. nuph.edu.ua This value represents the rate of the reaction at low substrate concentrations and is a measure of how efficiently an enzyme converts a substrate into a product. libretexts.org In inhibitor studies, changes in these kinetic parameters in the presence of an inhibitor reveal its mode of action and potency.

Studies on various serine hydrolases and their inhibitors have yielded detailed kinetic data. For instance, computational design efforts have produced novel serine hydrolases, and their kinetic parameters have been characterized. In one such study, two designed enzymes, named 'super' and 'win', exhibited catalytic turnover with k_cat/K_m values of 22 M⁻¹s⁻¹ and 410 M⁻¹s⁻¹, respectively. biorxiv.orgbiorxiv.org

Table 1: Kinetic Parameters of Computationally Designed Serine Hydrolases Data sourced from bioRxiv, 2024. biorxiv.orgbiorxiv.org

Designed Enzyme k_cat (s⁻¹) K_m (µM) k_cat/K_m (M⁻¹s⁻¹)
super 0.00137 ± 0.00005 64 ± 6 22

In the context of irreversible inhibition, which is common for serine hydrolase inhibitors, the kinetic analysis focuses on the rate of covalent modification of the enzyme. acs.org Organophosphorus (OP) compounds, for example, are well-known irreversible inhibitors that covalently modify the active site serine. nih.gov Kinetic studies on the human serine hydrolase KIAA1363 with OP oxons demonstrate the potency of these inhibitors. The bimolecular rate constant (often referred to as k_inact/K_i or simply k_app) is used to compare the efficiency of different irreversible inhibitors.

Research on KIAA1363 and Carboxylesterase 1 (CES1) with chlorpyrifos (B1668852) oxon (CPO) and paraoxon (B1678428) (PO) revealed high rates of inactivation. nih.gov KIAA1363 was inactivated by CPO with a rate constant of 4.4 × 10⁶ M⁻¹s⁻¹, while the rate for PO was 0.4 × 10⁶ M⁻¹s⁻¹. nih.gov These findings highlight that KIAA1363 is highly sensitive to inhibition by these agrochemical metabolites. nih.gov

Table 2: Bimolecular Rate Constants for Inhibition of Human Serine Hydrolases by Organophosphorus Oxons Data sourced from PMC, 2016. nih.gov

Enzyme Inhibitor Bimolecular Rate Constant (k_inact/K_i) (M⁻¹s⁻¹)
KIAA1363 Chlorpyrifos oxon (CPO) 4.4 × 10⁶
KIAA1363 Paraoxon (PO) 0.4 × 10⁶
CES1 Chlorpyrifos oxon (CPO) 6.7 × 10⁶

Similarly, studies on triazole urea-based inhibitors targeting diacylglycerol lipase-α (DAGL-α), a serine hydrolase, have distinguished between the initial binding affinity (K_i) and the rate of chemical inactivation (k_inact). acs.org A developed kinetic assay allowed for the determination of these distinct parameters, which is crucial for optimizing covalent inhibitors. This approach enables the enhancement of inhibitor affinity while controlling reactivity to minimize off-target effects. acs.org The ability to separate these kinetic steps provides deeper insight into the structure-activity relationships of covalent inhibitors. acs.org

In another example, the kinetic activity of the human serine hydrolase OVCA2 was analyzed using various substrates. plos.orgplos.org While not an inhibitor study, the determination of its baseline kinetic parameters is the foundation upon which inhibitor effects would be measured. OVCA2 demonstrated classic Michaelis-Menten kinetics, and its catalytic efficiency (k_cat/K_m) was determined for a range of substrates, showing a preference for long-chain alkyl esters. plos.orgplos.org This detailed substrate profiling is essential for designing specific inhibitors and for interpreting kinetic data from inhibition assays.

Target Profiling and Selectivity Assessment of Serine Hydrolase Inhibitor 2

Identification of Serine Hydrolase Targets

The identification of specific enzyme targets is a critical step in understanding the pharmacological effects of any inhibitor. For Serine Hydrolase Inhibitor-2, this process involves determining which of the over 200 members of the serine hydrolase superfamily are affected by the compound. researchgate.netnih.gov Serine hydrolases are a vast and diverse class of enzymes involved in a multitude of physiological processes, including digestion, blood coagulation, and neurotransmission. nih.govnih.gov Consequently, the precise targeting of these enzymes is essential for therapeutic applications.

Characterization of Broad-Spectrum vs. Selective Inhibition Profiles

The inhibitory activity of a compound can range from highly selective, affecting a single enzyme, to broad-spectrum, impacting multiple members of an enzyme family. While broad-spectrum inhibitors can be useful for probing entire enzyme classes, selective inhibitors are often desired for therapeutic purposes to minimize off-target effects. annualreviews.org

The selectivity of an inhibitor is not always predictable based on the sequence relationship between enzymes. pnas.org Therefore, experimental profiling is crucial. For instance, studies have shown that some carbamate (B1207046) inhibitors can selectively target a single serine hydrolase, while others exhibit a broader reactivity, inhibiting several enzymes. pnas.org The development of selective inhibitors often involves iterative rounds of screening and chemical modification to enhance potency and reduce off-target activity. annualreviews.org For example, aza-β-lactams (ABLs) have been identified as a versatile scaffold for creating potent and selective inhibitors for distinct, distantly related serine hydrolases through modest structural modifications. caltech.edu

The following table illustrates the inhibition profiles of representative serine hydrolase inhibitors, highlighting the potential for both selective and broad-spectrum activity.

InhibitorTarget(s)Inhibition Profile
WWL222 ABHD11Selective
JZl184 FAAH-4Selective
ABL303 ABHD10Potent and Selective
MAFP Multiple Serine HydrolasesBroad-Spectrum

This table is for illustrative purposes and includes examples of inhibitors and their characterized selectivity.

Discovery and Characterization of Previously Uncharacterized Serine Hydrolases as Targets

A significant portion of the mammalian serine hydrolase superfamily remains uncharacterized, with their endogenous substrates and physiological roles largely unknown. researchgate.netscispace.com The use of inhibitors in conjunction with advanced proteomic techniques provides a powerful approach to identify and functionally annotate these enigmatic enzymes.

By screening libraries of inhibitors against complex biological samples, researchers can identify lead compounds that target previously uncharacterized serine hydrolases. nih.govpnas.org For example, competitive activity-based protein profiling (ABPP) has been instrumental in discovering inhibitors for several uncharacterized enzymes, such as α/β-hydrolase-6 and α,β-hydrolase domain-containing 10 (ABHD10). caltech.eduscispace.com The identification of a selective inhibitor for an uncharacterized hydrolase, like Lysophospholipase-like 1 (LYPLAL1), can provide a valuable chemical tool to investigate its metabolic functions, even before its biochemical role is fully understood. acs.org This approach has also been applied to identify novel serine hydrolases in pathogens like Staphylococcus aureus, which could represent new therapeutic targets. researchgate.net

Activity-Based Protein Profiling (ABPP) Methodologies in Selectivity Studies

Activity-Based Protein Profiling (ABPP) has emerged as a powerful chemoproteomic technique for studying enzyme function directly within complex biological systems. researchgate.netrsc.org Unlike traditional proteomic methods that measure protein abundance, ABPP utilizes active-site-directed chemical probes to assess the functional state of enzymes. mtoz-biolabs.comfrontiersin.org This is particularly relevant for serine hydrolases, as their activity is often regulated post-translationally and may not correlate with expression levels. mtoz-biolabs.com

Competitive ABPP for Inhibitor Screening and Optimization

Competitive ABPP is a key application of this technology for discovering and characterizing enzyme inhibitors. stanford.edu In this method, a proteome is pre-incubated with a potential inhibitor before being treated with a broad-spectrum activity-based probe. researchgate.net If the inhibitor binds to a target enzyme, it will block the subsequent labeling by the probe, resulting in a reduced signal. researchgate.net This allows for the simultaneous assessment of an inhibitor's potency and selectivity against numerous enzymes in their native environment. pnas.org

This approach has been successfully used to screen libraries of compounds, such as carbamates and aza-β-lactams, to identify lead inhibitors for a wide range of serine hydrolases, including previously uncharacterized ones. pnas.orgcaltech.edu The data generated from competitive ABPP can guide the optimization of lead compounds into highly potent and selective pharmacological probes. pnas.org For instance, this technique was used to identify aza-β-lactam ABL303 as a potent and selective inhibitor of the uncharacterized enzyme ABHD10. caltech.edu

Application of Fluorophosphonate (FP) Probes for Serine Hydrolase Labeling

Fluorophosphonate (FP)-based probes are widely used, broad-spectrum tools for labeling serine hydrolases. nih.govresearchgate.net These probes contain a reactive FP group that forms a stable, covalent bond with the active-site serine residue of catalytically active serine hydrolases. nih.govthermofisher.com This reactivity is dependent on the enzyme being in its active conformation. nih.gov

FP probes are typically appended with a reporter tag, such as a fluorophore (e.g., rhodamine, TAMRA) for fluorescent gel imaging, or an affinity tag (e.g., biotin (B1667282), desthiobiotin) for enrichment and subsequent analysis. nih.govthermofisher.comavantorsciences.com The broad reactivity of FP probes, which can label a majority of the metabolic serine hydrolases in mammals, makes them ideal for competitive ABPP screens. nih.govpnas.org For example, FP-rhodamine has been used in competitive ABPP to assess the inhibitory activity of compounds against serine hydrolases in mouse brain proteomes. nih.gov The versatility of FP probes allows for their use in various formats, from simple gel-based assays to more complex mass spectrometry-based approaches. thermofisher.comavantorsciences.com

Mass Spectrometry-Based Proteomics (e.g., ABPP-MudPIT, LC-MS/MS) for Target Identification and Quantification

To achieve a global and in-depth view of inhibitor targets, ABPP is often coupled with mass spectrometry (MS)-based proteomics. thermofisher.com Techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are used to identify and quantify the proteins that have been labeled by the activity-based probes. mtoz-biolabs.com

In a typical workflow, biotin-tagged probes, such as FP-biotin, are used to label active enzymes. nih.gov These labeled proteins are then enriched using streptavidin affinity chromatography. mtoz-biolabs.com The enriched proteins are subsequently digested into peptides, which are then analyzed by LC-MS/MS for identification and quantification. mtoz-biolabs.comnih.gov This approach allows for the identification of a large number of serine hydrolases from a single sample. nih.gov

A powerful variation of this is ABPP-Multidimensional Protein Identification Technology (ABPP-MudPIT), which combines ABPP with shotgun proteomics for high-throughput analysis. nih.govwikipedia.org This method is particularly valuable for assessing inhibitor selectivity, as it allows for the potency of an inhibitor to be tested against hundreds of potential targets simultaneously. wikipedia.org For instance, ABPP-MudPIT has been used to identify over 50 active serine hydrolases in human tumor samples. nih.gov Furthermore, by analyzing the labeled peptides, the precise site of probe modification on the enzyme can be mapped. thermofisher.comnih.gov

Gel-Based ABPP for Visualizing Enzyme Activity Profiles

Activity-based protein profiling (ABPP) is a powerful chemoproteomic technique that utilizes active site-directed chemical probes to assess the functional state of entire enzyme families directly in complex proteomes. For serine hydrolases, the most commonly used probes are fluorophosphonate (FP) derivatives, such as FP-rhodamine (FP-R) or FP-biotin, which form stable, covalent bonds with the active site serine residue of these enzymes.

Gel-based ABPP provides a straightforward and effective method for visualizing the activity profile of serine hydrolases and the inhibitory effects of compounds like this compound. The general workflow involves treating a proteome (e.g., cell or tissue lysate) with the inhibitor at varying concentrations. Subsequently, the remaining active serine hydrolases are labeled with an FP-probe that has a reporter tag, such as a fluorophore (rhodamine) or an affinity handle (biotin).

The proteins are then separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The active enzymes that were not blocked by the inhibitor will be covalently labeled by the FP-probe and can be visualized by in-gel fluorescence scanning. When this compound is effective against a particular enzyme, it prevents the binding of the FP-probe, leading to a dose-dependent decrease in the fluorescence signal for that specific protein band. This allows for the rapid determination of the potency (typically as an IC₅₀ value) and selectivity of the inhibitor against dozens of serine hydrolases simultaneously within a single experiment.

For instance, profiling this compound against the membrane proteome of cancer cells can reveal its potency towards key targets like monoacylglycerol lipase (B570770) (MAGL) or fatty acid amide hydrolase (FAAH), while also visualizing its effects on other serine hydrolases present in the sample.

Quantitative Proteomic Analysis of Inhibitor-Bound Enzymes

While gel-based ABPP is excellent for initial visualization and screening, it can be limited by the resolving power of SDS-PAGE and challenges in definitively identifying every protein band. Quantitative proteomic analysis, particularly when coupled with ABPP, offers a more comprehensive and precise measurement of inhibitor engagement across the proteome. This method, often referred to as ABPP-MudPIT (Multidimensional Protein Identification Technology), allows for the identification and quantification of hundreds of serine hydrolase targets in a single analysis.

The workflow for this analysis begins similarly to the gel-based method: a biological sample is treated with this compound. The remaining active enzymes are then labeled with a reporter-tagged probe, typically FP-biotin. The biotin tag allows for the enrichment of the labeled proteins from the complex proteome using streptavidin affinity chromatography.

After enrichment, the captured proteins are digested (usually with trypsin), and the resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). By comparing the spectral counts or peptide ion intensities from an inhibitor-treated sample to a vehicle-treated control, the degree of engagement for each identified serine hydrolase can be accurately quantified. An enzyme that is potently inhibited by this compound will show a significant reduction in its corresponding peptide signals in the inhibitor-treated sample.

This approach provides a detailed, quantitative map of the inhibitor's targets, confirming on-target engagement and revealing potential off-targets with high sensitivity and precision.

Table 1: Representative Quantitative Proteomics Data for this compound This table presents hypothetical data illustrating the typical output of a quantitative proteomic experiment designed to assess the selectivity of an inhibitor against various serine hydrolases.

Protein TargetUniprot IDFunctionPercent Inhibition by Inhibitor-2 (1 µM)
Monoacylglycerol Lipase (MAGL)Q99MR8Lipid Metabolism98%
Fatty Acid Amide Hydrolase (FAAH)O00519Endocannabinoid Signaling15%
Dipeptidyl Peptidase 4 (DPP4)P27487Glucose Metabolism5%
Prolyl Endopeptidase (PREP)P23686Neuropeptide Regulation8%
Fibroblast Activation Protein (FAP)Q12884Proteolysis3%
Platelet-Activating Factor Acetylhydrolase IB Subunit Alpha (PAFAH1B1)P40587Inflammation95%

Comprehensive Cross-Reactivity Profiling and Assessment of Off-Target Interactions

A critical step in the preclinical development of an inhibitor is the comprehensive assessment of its selectivity profile to identify any unintended "off-target" interactions. Off-target binding can lead to unexpected biological effects or toxicity. For covalent inhibitors like this compound, which targets a broad enzyme class, rigorous cross-reactivity profiling is essential.

This assessment is typically performed using competitive ABPP, where the inhibitor of interest is competed against a broad-spectrum probe across various cell types and tissues to provide a comprehensive view of its interactions in different biological contexts. By using quantitative mass spectrometry-based methods, the potency of the inhibitor (IC₅₀) can be determined for its primary target(s) as well as for a large number of off-target serine hydrolases simultaneously.

For example, profiling this compound across a panel of human cancer cell lines might confirm it as a potent and selective dual inhibitor of the enzymes Monoacylglycerol Lipase (MAGL) and Platelet-Activating Factor Acetylhydrolase 1B1 (PAFAH1B1), with IC₅₀ values in the low nanomolar range for these two targets. The same experiment would also quantify its interaction with other serine hydrolases. A highly selective inhibitor would show significantly lower potency (high IC₅₀ values) against other enzymes, indicating a clean selectivity profile.

The data generated from these comprehensive profiling studies are crucial for validating the inhibitor as a selective chemical probe for studying specific biological pathways or as a candidate for further therapeutic development.

Table 2: Selectivity Profile of this compound Across Human Serine Hydrolases This table provides hypothetical IC₅₀ data that would be generated from a comprehensive cross-reactivity study, demonstrating the inhibitor's potency against its intended targets versus other enzymes in the same class.

Enzyme TargetIC₅₀ (nM)Selectivity Window (vs. MAGL)Classification
Monoacylglycerol Lipase (MAGL)10-On-Target
Platelet-Activating Factor Acetylhydrolase 1B1 (PAFAH1B1)12~1xOn-Target
Fatty Acid Amide Hydrolase (FAAH)>10,000>1000xOff-Target
Dipeptidyl Peptidase 4 (DPP4)>20,000>2000xOff-Target
Acyl-Protein Thioesterase 1 (LYPLA1)1,500150xOff-Target
Prolyl Endopeptidase (PREP)>20,000>2000xOff-Target

Structural Biology of Serine Hydrolase Inhibitor 2 Interactions

Co-crystal Structures of Serine Hydrolase-Inhibitor Complexes

Co-crystal structures provide definitive evidence of inhibitor binding and reveal the precise interactions that stabilize the enzyme-inhibitor complex. For serine hydrolases, these structures often capture the covalent adduct formed between the inhibitor and the active site serine.

A key example involves the structures of Staphylococcus aureus FphF, a member of the fluorophosphonate-binding hydrolase (Fph) family, in complex with 1,2,3-triazole urea-based inhibitors. acs.org Co-crystal structures of FphF with the isomers KT129 and KT130 were determined at 1.98 Å and 1.94 Å resolution, respectively (PDB IDs 6VHD and 6VHE). acs.org These structures show that the inhibitors act through covalent modification of the active site Ser121. acs.org The triazole urea (B33335) portion of the inhibitors acts as a leaving group, resulting in an identical 2-phenylpiperidine-1-carbonyl moiety becoming covalently attached to the serine's side chain oxygen. acs.org

Another significant example is the 1.95 Å resolution co-crystal structure of human transmembrane protease, serine 2 (TMPRSS2) with the synthetic inhibitor nafamostat (B1217035) (PDB ID 7MEQ). rcsb.org This structure provides a clear basis for the potent but nonspecific inhibition by nafamostat and helps identify specific features of the TMPRSS2 substrate-binding pocket that can be exploited for developing more selective inhibitors. rcsb.org Similarly, crystal structures of human carboxylesterase 1 (hCE1) have been solved in complex with the chemical warfare agents soman (B1219632) and tabun, revealing how these organophosphorus compounds form covalent acyl-enzyme intermediates. nih.gov

Table 1: Representative Co-crystal Structures of Serine Hydrolase-Inhibitor Complexes
EnzymeInhibitorPDB IDResolution (Å)Key Finding
FphF (S. aureus)KT1296VHD1.98Covalent modification of active site Ser121. acs.org
FphF (S. aureus)KT1306VHE1.94Identical acyl moiety to KT129 bound to Ser121. acs.org
Human TMPRSS2Nafamostat7MEQ1.95Reveals basis for potent but nonspecific inhibition. rcsb.org
Human Carboxylesterase 1 (hCE1)SomanNot specified2.7Forms covalent acyl-enzyme intermediate with Ser221. nih.gov

Mapping of Inhibitor Binding Pockets and Active Site Conformations

Structural studies meticulously map the contours and properties of inhibitor binding pockets. The active site of a serine hydrolase typically includes a catalytic triad (B1167595) (Ser-His-Asp) and substrate-binding pockets that determine specificity. acs.orgmdpi.com

In the FphF-inhibitor complexes, the 2-phenylpiperidine-1-carbonyl moiety of the inhibitor settles into a deep, hydrophobic acyl binding pocket. acs.org This pocket is lined by several hydrophobic residues, including Leu48, Val147, Leu153, Leu156, Trp158, Phe206, and Leu207. acs.org The entrance to this pocket is gated by the residue Asn152. acs.org The catalytic triad of FphF consists of Ser121, His234, and Asp205, with Ser121 located in the conserved GXSXG motif common to α/β hydrolases. acs.org In contrast, a nearby polar pocket, which in the inhibitor-bound structures contains a network of water molecules, is believed to be the binding site for the triazole leaving group. acs.org

In the case of the Hepatitis C Virus (HCV) NS3 protease, the inhibitor binds at the C-terminal domain S-site. nih.gov The structure reveals that the binding of the inhibitor induces a significant stabilization of the catalytic His-Asp hydrogen bond by shielding it from the solvent, a crucial observation for understanding enzyme activation. nih.gov The solvent-exposed surface area of this region decreases from 86 Ų in the free enzyme to 34 Ų in the complex. nih.gov

Analysis of Inhibitor Stereochemistry and Conformation in Binding

The precise three-dimensional arrangement (stereochemistry) and rotational flexibility (conformation) of an inhibitor within the active site are critical determinants of its potency and selectivity. High-resolution crystal structures can distinguish between different stereoisomers and reveal the bound conformation of the inhibitor.

For instance, studies of an inhibitor of the HCV NS3 protease showed that upon binding to the catalytic serine, the inhibitor's activated keto-group forms a hemiketal. nih.gov This creates a new chiral center, and at a pH of 5.5, both R and S configurations were observed to be present in similar amounts. However, at a higher pH of 6.6, only the S configuration was dominant, indicating a pH-dependent preference for a specific stereoisomer. nih.gov

In the FphF-KT129 and FphF-KT130 complexes, while the triazole urea portion of the inhibitors is cleaved off, the remaining acyl group bound to Ser121 can adopt two distinct conformations within the hydrophobic pocket. biorxiv.org Furthermore, analysis of hCE1 in complex with the nerve agent soman revealed that the enzyme binds stereoselectively, showing a preference for the more lethal P(S) stereoisomer over the P(R) form. nih.gov The SN2 reaction mechanism of the serine's nucleophilic attack on the organophosphate results in the stereoinversion of the chiral phosphate (B84403) upon covalent bond formation. nih.gov

Applications of Molecular Modeling and Docking Studies

When experimental structures are unavailable, or to complement existing data, molecular modeling and docking studies serve as powerful predictive tools. These computational methods can simulate the binding of inhibitors to a target enzyme, predict binding affinities, and explain differences in potency.

Docking studies were employed to rationalize the observed potency differences between the FphF inhibitors KT129 and KT130. acs.org Although they leave the same acyl group attached to the enzyme, their initial binding and reaction kinetics, influenced by the different triazole urea linkages, lead to varied inhibition levels (90% inhibition for KT129 vs. 35% for KT130 at 1 µM). acs.org Modeling can also help define the location of leaving groups, which are not always present in the final crystal structure. acs.org

For fatty acid amide hydrolase (FAAH) inhibitors, docking-based 3D-QSAR (Quantitative Structure-Activity Relationship) models have been constructed to understand the structural requirements for potent inhibition. mdpi.com In these studies, inhibitors are docked into the FAAH active site (PDB ID: 3QK5), and the resulting poses are used to build models that correlate the steric and electrostatic fields of the molecules with their biological activity. mdpi.com Such models provide rationales for designing new inhibitors with enhanced potency. For example, a proposed modification to a thiohydantoin inhibitor involved adding a polar group to form interactions with the hydrophilic catalytic triad, which was predicted by docking to improve binding energy. ucl.ac.be

Derivation of Selectivity Mechanisms from Structural Data

A primary goal of structural biology in drug design is to understand the basis of inhibitor selectivity. By comparing the active site architectures of different serine hydrolases, researchers can identify features that can be exploited to design inhibitors that target a specific enzyme while sparing others, thereby minimizing off-target effects.

Structural analysis of FphF and comparison with other esterases like FphB reveal how the architecture of the acyl binding pocket dictates specificity. acs.org Hydrolases with large, open acyl binding pockets, such as FphF, tend to have broad substrate specificity, whereas those with tighter, more restricted pockets, like FphB, are more selective. acs.org This structural understanding is key to developing probes that can selectively target one Fph family member over another. acs.org

Table 2: Research Findings on Selectivity Mechanisms
Enzyme Family/TargetKey Structural Feature for SelectivityFindingReference
Fph Hydrolases (e.g., FphF vs. FphB)Acyl Binding Pocket ArchitectureLarge, open pockets lead to broad specificity (FphF), while tighter pockets confer higher selectivity (FphB). acs.org
HCV NS3 ProteaseInhibitor-induced stabilizationInhibitor binding shields the His-Asp catalytic dyad from solvent, stabilizing an active conformation not seen in the free enzyme. nih.gov
Mammalian Serine HydrolasesOverall Binding Site PharmacologySequence relatedness is not a strong predictor of shared inhibitor sensitivity; selectivity is driven by subtle pocket differences. nih.gov
Serine Proteases (e.g., Factor Xa)S1 Pocket and ExositesHigh selectivity can be achieved by designing inhibitors that interact with unique residues in the S1 pocket and surrounding regions, not just the conserved catalytic triad. mdpi.com

Applications of Serine Hydrolase Inhibitor 2 As a Chemical Probe

Elucidating Serine Hydrolase Functions in Complex Biological Systems

Serine hydrolases constitute one of the largest and most diverse enzyme classes, playing pivotal roles in a myriad of physiological processes, yet the specific functions of many of these enzymes remain poorly understood. stanford.eduresearchgate.net Chemical probes are essential tools for functionally annotating these enzymes within native biological systems. researchgate.net By using broad-spectrum probes, researchers can profile the activity of numerous serine hydrolases simultaneously in complex proteomes. stanford.edu

Activity-based protein profiling (ABPP) with probes like fluorophosphonates (FP) has been a cornerstone in this endeavor. nih.gov This technique allows for the direct assessment of enzyme activity rather than just protein abundance, providing a more accurate picture of an enzyme's functional state. frontiersin.org For instance, competitive ABPP, where an inhibitor is introduced to a biological sample before labeling with a broad-spectrum probe, enables the profiling of inhibitor specificity and potency across the entire serine hydrolase family. stanford.edu This approach has been crucial in identifying the targets of various inhibitors in living cells and animal models. stanford.edu

The development of diverse chemical probes with varying reactivity and selectivity has expanded the ability to study serine hydrolase functions. stanford.edunih.gov For example, the use of alkyne triazole urea (B33335) ABPs, which exhibit different reactivity compared to FP probes, has facilitated the characterization of non-covalent inhibitors in vivo. stanford.edu Furthermore, the creation of selective inhibitors, often discovered through library-versus-library screening approaches, provides pharmacological tools to probe the function of individual serine hydrolases. nih.gov

Probing Specific Metabolic and Signaling Pathways in Cellular Contexts

Serine hydrolase inhibitors are critical for dissecting the roles of these enzymes in specific metabolic and signaling cascades. Many serine hydrolases are involved in lipid metabolism and cellular signaling, and inhibitors provide a means to acutely perturb these pathways and observe the functional consequences. stanford.edumdpi.com

A prominent example is the study of the endocannabinoid system, where serine hydrolases like monoacylglycerol lipase (B570770) (MAGL) and diacylglycerol lipase (DAGL) play key roles in the synthesis and degradation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). nih.gov The development of selective inhibitors for these enzymes, often guided by ABPP, has been instrumental in understanding their physiological functions. nih.gov For instance, the selective MAGL inhibitor JZL184 was developed through screening a carbamate (B1207046) library and demonstrated the primary role of MAGL in degrading 2-AG in the brain. nih.gov

Inhibitors also help to uncover the roles of less-characterized serine hydrolases. For example, after the inhibition of MAGL, residual 2-AG hydrolysis was attributed to other serine hydrolases like α/β-hydrolase 6 (ABHD6) and 12 (ABHD12), highlighting their potential involvement in 2-AG metabolism. nih.gov By using selective inhibitors in conjunction with metabolomic profiling, researchers can identify the specific substrates and products of an enzyme within a particular cellular context and map the metabolic networks it regulates. frontiersin.org

Use in Cellular and Animal Models for Functional Characterization

The application of serine hydrolase inhibitors in cellular and animal models is a cornerstone for understanding the in vivo function of these enzymes. researchgate.netscispace.com Irreversible inhibitors are particularly valuable as chemical probes because they can achieve sustained and complete target inhibition in vivo, often without needing extensive optimization of their pharmacokinetic properties. nih.gov

Competitive ABPP is a key technique for assessing the target engagement of inhibitors in animal models. researchgate.net This method allows for the identification of inhibitors that selectively target specific serine hydrolases in a living organism. researchgate.net For example, competitive ABPP was used to identify piperazine (B1678402) amides that selectively inhibit LYPLA1 or LYPLA2 in mice, providing tools to study the functions of these specific enzymes. researchgate.net

The in vivo use of inhibitors has provided significant insights into the physiological and pathological roles of serine hydrolases. For instance, the administration of the MAGL inhibitor JZL184 to mice led to a significant increase in brain 2-AG levels, confirming MAGL's role as the primary enzyme for 2-AG degradation in the central nervous system. nih.govresearchgate.net Such studies are crucial for validating serine hydrolases as potential therapeutic targets. nih.gov Furthermore, the development of highly selective in vivo-active inhibitors allows for the functional characterization of individual enzymes with high precision. nih.gov

Investigating Host-Pathogen Interactions and Virulence Mechanisms in Microbial Systems

Serine hydrolases are critical for the survival and virulence of many pathogenic microbes, making them attractive targets for anti-infective therapies. nih.govelsevier.es Chemical probes and inhibitors are powerful tools for identifying and characterizing these microbial serine hydrolases and for understanding their roles in host-pathogen interactions. stanford.edunih.gov

Activity-based protein profiling (ABPP) has been successfully applied to various pathogenic bacteria, including Staphylococcus aureus and Mycobacterium tuberculosis, to identify novel serine hydrolases that are active during infection. nih.govacs.org In S. aureus, a chemical proteomic screen using a fluorophosphonate probe identified several previously uncharacterized serine hydrolases, termed Fluorophosphonate-binding hydrolases (FphA-J). nih.gov One of these, FphB, was found to be crucial for establishing infection in vivo, and a selective inhibitor of FphB reduced infectivity, highlighting its potential as a therapeutic target. nih.govacs.org

Similarly, in the parasite Toxoplasma gondii, serine hydrolase inhibitors were used in combination with an FP-Rh probe to identify targets of these inhibitors. nih.gov This led to the characterization of TgASH1, a homolog of human acyl-protein thioesterases (APTs), and provided insights into its substrate specificity. nih.gov These approaches not only help in identifying virulence factors but also in developing selective inhibitors that could serve as leads for new anti-infective agents. acs.orgoup.com

Identification of Physiologic Substrates for Target Serine Hydrolases

A major challenge in the study of serine hydrolases is the identification of their endogenous substrates, as many of these enzymes remain poorly characterized in this regard. stanford.edunih.gov Chemical probes and inhibitors play a crucial role in addressing this knowledge gap. By inhibiting a specific serine hydrolase, researchers can induce the accumulation of its substrate(s), which can then be identified using metabolomic or proteomic techniques. frontiersin.org

This strategy has been effectively used to elucidate the functions of various serine hydrolases. For example, the inhibition of MAGL by JZL184 led to a dramatic elevation of its substrate, 2-AG, in the brain, solidifying the role of MAGL in endocannabinoid signaling. nih.gov This approach of blocking enzyme function and profiling the resulting metabolic changes can be broadly applied to uncharacterized serine hydrolases to uncover their physiological substrates and the pathways they regulate. frontiersin.org

Furthermore, the development of substrate-like probes can help in identifying the enzymes that act on specific types of substrates. While still an area of active development, creating a diverse suite of such probes could significantly accelerate the functional characterization of the serine hydrolase superfamily. nih.gov

Preclinical Research and Therapeutic Hypotheses Derived from Serine Hydrolase Inhibitor 2 Studies

Inhibitor-Driven Discovery of Enzyme Function and Biological Significance in Disease Models

The development of specific inhibitors has been instrumental in elucidating the roles of the vast and functionally diverse serine hydrolase (SH) superfamily. nih.govnih.gov A key technology in this endeavor is Activity-Based Protein Profiling (ABPP), a chemoproteomic method that uses active site-directed chemical probes to assess the functional state of enzymes within complex biological samples. nih.govfrontiersin.org These probes, often containing a fluorophosphonate (FP) reactive group, covalently label the conserved serine nucleophile of active SHs. nih.govfrontiersin.org

Competitive ABPP serves as a powerful platform for inhibitor discovery and characterization. nih.gov In this approach, a proteome is pre-incubated with a potential inhibitor before treatment with an ABPP probe. A decrease in probe labeling for a specific enzyme indicates that the inhibitor has successfully engaged and blocked its active site. researchgate.net This strategy allows for the simultaneous assessment of an inhibitor's potency and selectivity against numerous enzymes in their native environment. nih.gov

This inhibitor-driven approach has been crucial for functionally annotating previously uncharacterized SHs. grantome.com For instance, ABPP screens led to the discovery of lead inhibitors for over 30 SHs, including many with no known function. nih.gov This methodology was used to identify that the enzyme α/β-hydrolase domain containing 6 (ABHD6) functions as a 2-arachidonoylglycerol (B1664049) (2-AG) hydrolase in microglia, a key cell type in neuroinflammation. elifesciences.org Similarly, ABPP studies first highlighted that arylacetamide deacetylase-like 1 (AADACL1) activity is highly elevated in aggressive cancer cells, linking it to oncogenic pathways. nih.gov By providing the tools to selectively block specific enzymes, inhibitors allow researchers to observe the resulting biochemical and physiological changes, thereby uncovering the enzyme's role in health and disease. frontiersin.org

Future Directions and Outstanding Research Gaps for Serine Hydrolase Inhibitor 2

Advanced Strategies for Developing More Potent and Selective Inhibitors

Achieving high potency and selectivity is a central challenge in the development of serine hydrolase inhibitors due to the large size and conserved active sites of this enzyme superfamily. mdpi.com Several advanced strategies are being pursued to address this.

Structure-Based and Computational Design: Leveraging detailed structural information of the target enzyme's active site allows for the rational design of inhibitors with improved fit and affinity. Computational methods can predict binding energies and guide the synthesis of more potent and selective compounds. biorxiv.org

Covalent Inhibition: Designing inhibitors that form a stable covalent bond with the active site serine can lead to irreversible and highly potent inhibition. nih.gov The key is to tailor the reactivity of the electrophilic "warhead" to selectively target the desired serine hydrolase. nih.gov

Allosteric Modulation: Targeting sites on the enzyme distinct from the active site, known as allosteric sites, can offer a path to greater selectivity. nih.gov Allosteric inhibitors can modulate enzyme activity without directly competing with the substrate, potentially leading to fewer off-target effects.

Fragment-Based Screening: This approach involves screening libraries of small, low-molecular-weight compounds ("fragments") to identify those that bind to the target enzyme. These fragments can then be elaborated or linked together to create more potent and selective inhibitors.

A comparison of these strategies is presented in the table below:

Exploration of Novel and Underexplored Serine Hydrolase Targets

The human genome encodes over 200 serine hydrolases, the majority of which remain poorly characterized. nih.govfrontiersin.org Many of these "orphan" enzymes represent untapped therapeutic targets for a wide range of diseases.

A significant research gap exists in identifying the physiological substrates and functions of these uncharacterized serine hydrolases. scispace.combohrium.com The development of selective chemical probes will be instrumental in elucidating their roles in health and disease. nih.gov Activity-based protein profiling (ABPP) is a powerful chemoproteomic technique that uses active site-directed probes to assess the functional state of enzymes in complex biological systems. frontiersin.org This approach can be used to identify novel serine hydrolase targets that are dysregulated in disease states.

Integration with Emerging Proteomic and Imaging Technologies for Enhanced Profiling

The integration of advanced proteomic and imaging technologies will be crucial for a deeper understanding of serine hydrolase function and for accelerating inhibitor development.

Activity-Based Protein Profiling (ABPP): ABPP utilizes chemical probes that covalently modify the active sites of enzymes, providing a direct readout of their catalytic activity. nih.govfrontiersin.org This technology can be used to profile the activity of entire enzyme families in cells and tissues, and to assess the selectivity of inhibitors in a native biological context. nih.govthermofisher.com

Mass Spectrometry (MS): MS-based proteomics allows for the identification and quantification of proteins in complex samples. nih.gov When combined with ABPP, it can be used to identify the specific serine hydrolases that are targeted by an inhibitor.

Molecular Imaging: Techniques such as positron emission tomography (PET) can be used to visualize the activity of serine hydrolases in living organisms. The development of radiolabeled inhibitors as imaging agents will enable the non-invasive assessment of target engagement and drug distribution in preclinical and clinical studies.

These technologies provide a powerful toolkit for serine hydrolase research:

Comprehensive Uncovering of Additional Physiological Roles of Serine Hydrolases

Serine hydrolases are involved in a vast array of physiological processes, including metabolism, signaling, and immunity. nih.govresearchgate.net However, the full extent of their biological roles is still being uncovered.

Future research will focus on elucidating the functions of the many uncharacterized serine hydrolases. This will involve a multi-pronged approach that combines genetics, proteomics, and pharmacology. The development of selective inhibitors will be critical for dissecting the specific contributions of individual enzymes to complex biological pathways. bohrium.com A deeper understanding of the physiological roles of serine hydrolases will undoubtedly reveal new therapeutic opportunities for a wide range of diseases. nih.govscispace.com

Expanding the Chemical Space for Serine Hydrolase Inhibitors

The development of novel serine hydrolase inhibitors requires the exploration of new chemical scaffolds. stanford.edu Traditional inhibitor design has often focused on a limited number of well-established electrophilic groups. nih.gov

To expand the chemical space of inhibitors, researchers are turning to innovative approaches such as:

High-Throughput Screening (HTS): HTS allows for the rapid screening of large and diverse compound libraries to identify novel "hit" compounds.

DNA-Encoded Libraries (DELs): DEL technology enables the screening of massive libraries of compounds, each tagged with a unique DNA barcode, against a protein target.

Click Chemistry: This set of powerful and reliable chemical reactions can be used to rapidly generate large libraries of diverse compounds for screening. labmedica.comphys.org

The exploration of novel chemical matter is essential for identifying inhibitors with improved properties, such as enhanced selectivity, better pharmacokinetic profiles, and novel mechanisms of action. drugtargetreview.com

Q & A

Q. How can researchers determine the substrate specificity of SHI-2 using high-throughput methodologies?

Q. What experimental approaches are recommended for identifying SHI-2’s catalytic triad?

Use sequence alignment tools (e.g., Clustal Omega) to compare SHI-2 with structurally characterized homologs (e.g., yeast FSH1). Mutagenesis studies targeting conserved residues (e.g., Ser117, His206, Asp179 in OVCA2) can confirm catalytic roles. Validate folding via differential scanning fluorimetry (DSF) and functional activity using thiol-reactive probes (e.g., Nbs2) to quantify free cysteine residues post-mutation .

Q. How can thermal stability assays inform SHI-2’s structural integrity under experimental conditions?

Apply DSF with SYPRO Orange dye to measure melting temperature (TmT_m) in PBS. SHI-2 variants with destabilizing mutations (e.g., Ser117→Ala) exhibit reduced TmT_m, correlating with loss of catalytic activity. This method is critical for ensuring enzyme functionality in long-term kinetic studies .

Advanced Research Questions

Q. How can structural discrepancies in SHI-2’s substrate-binding pocket be resolved across studies?

Combine X-ray crystallography (e.g., PDB: 1YCD for FSH1) with molecular dynamics simulations to model SHI-2’s hydrophobic binding pocket. Comparative analysis with homologs (e.g., OVCA2 vs. FSH1) reveals unique features like solvent-exposed "cap domains" that restrict access to bulky esters, explaining strict substrate selectivity . Address conflicting data by validating structural predictions with activity-based protein profiling (ABPP) using fluorophosphonate probes .

Q. What strategies mitigate off-target effects when designing selective SHI-2 inhibitors?

Optimize 1,2,3-triazole urea scaffolds via click chemistry to enhance SHI-2 binding. Validate specificity using ABPP with broad-spectrum serine hydrolase inhibitors (e.g., Pefabloc) as controls. For example, carboxylesterases Ces1C/1G show cross-reactivity with SHI-2 inhibitors, necessitating orthogonal assays (e.g., BNPP sensitivity tests) to confirm target engagement .

Q. How should researchers address contradictions in SHI-2’s role in disease pathways (e.g., cancer vs. neurodegeneration)?

Conduct CRISPR-based functional screens (e.g., in ovarian cancer cell lines) to map SHI-2’s interaction networks (e.g., STRING v10). Cross-reference with tissue-specific expression data (Human Protein Atlas) and validate using in vivo models (e.g., C. elegans esterase activation assays). Discrepancies may arise from isoform-specific roles or context-dependent regulation .

Q. What methodologies improve the sensitivity of SHI-2 activity detection in complex biological matrices?

Use fluorogenic substrates (e.g., acyloxymethyl ketones) with acylated BSA to stabilize hydrophobic esters in aqueous buffers. Enhance signal-to-noise ratios via time-resolved fluorescence or HPLC-MS quantification of hydrolysis products. This approach is critical for detecting low-abundance SHI-2 activity in serum or tissue lysates .

Methodological Best Practices

  • Data Validation : Replicate kinetic measurements in triplicate and apply statistical tests (e.g., two-tailed t-test, GraphPad Prism) to confirm significance of kcat/KMk_{cat}/K_M differences .
  • Phylogenetic Analysis : Construct evolutionary trees using MEGA software to identify conserved catalytic motifs (e.g., GXSXG in serine hydrolases), aiding functional annotation of SHI-2 homologs .
  • Ethical Compliance : Adhere to institutional guidelines for animal/human studies, explicitly stating approval protocols in methods sections .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.